
Sodium 3-hydroxy-2-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-hydroxy-2-phenylpropanoate: is an organic compound with the molecular formula C9H9NaO3. It is a sodium salt derivative of 3-hydroxy-2-phenylpropanoic acid. This compound is often used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 3-hydroxy-2-phenylpropanoate can be synthesized through the neutralization of 3-hydroxy-2-phenylpropanoic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium at ambient temperature. The resulting product is then purified through crystallization .
Industrial Production Methods: In industrial settings, the compound is produced by reacting 3-hydroxy-2-phenylpropanoic acid with sodium carbonate or sodium bicarbonate in large reactors. The reaction mixture is then filtered, and the product is crystallized from the filtrate .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Sodium 3-hydroxy-2-phenylpropanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of 3-oxo-2-phenylpropanoic acid.
Reduction: Formation of 3-hydroxy-2-phenylpropanol.
Substitution: Formation of 3-chloro-2-phenylpropanoate or 3-bromo-2-phenylpropanoate.
Aplicaciones Científicas De Investigación
Chemistry: Sodium 3-hydroxy-2-phenylpropanoate is used as a building block in organic synthesis. It is utilized in the preparation of various pharmaceuticals and fine chemicals .
Biology: In biological research, the compound is used to study metabolic pathways and enzyme interactions. It serves as a substrate in enzymatic reactions to investigate enzyme kinetics and mechanisms .
Medicine: It is explored for its antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It acts as a stabilizer and additive in various formulations .
Mecanismo De Acción
The mechanism of action of sodium 3-hydroxy-2-phenylpropanoate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s hydroxyl group plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
3-hydroxy-2-phenylpropanoic acid: The parent compound from which sodium 3-hydroxy-2-phenylpropanoate is derived.
Sodium 3-hydroxy-2-methylpropanoate: A similar compound with a methyl group instead of a phenyl group.
Sodium 3-hydroxy-2-phenylbutanoate: A compound with an additional carbon in the side chain.
Uniqueness: this compound is unique due to its specific structural features, such as the phenyl group and the hydroxyl group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H9NaO3 |
|---|---|
Peso molecular |
188.16 g/mol |
Nombre IUPAC |
sodium;3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C9H10O3.Na/c10-6-8(9(11)12)7-4-2-1-3-5-7;/h1-5,8,10H,6H2,(H,11,12);/q;+1/p-1 |
Clave InChI |
MWFAUNFZNKFJAM-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(CO)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


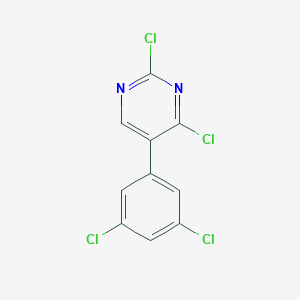


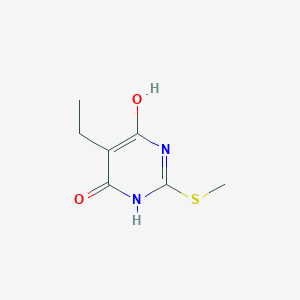
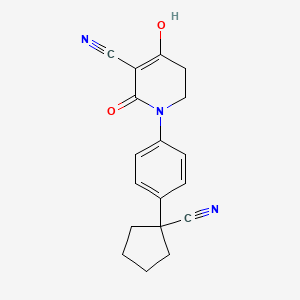
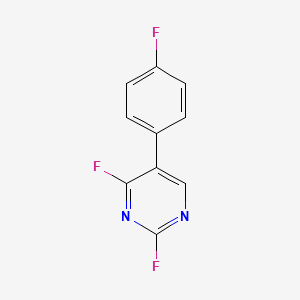
![3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13094236.png)
![2-Phenyl-6,7-dihydro-5h-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13094259.png)
![Pyrimido[4,5-d]pyridazin-4(1H)-one](/img/structure/B13094263.png)
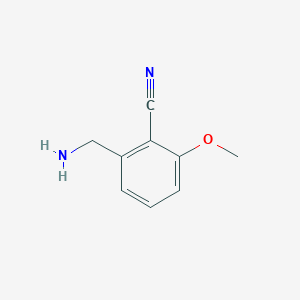
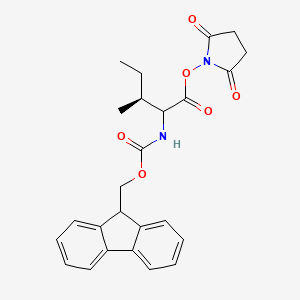
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine-7-carbonitrile hydrochloride](/img/structure/B13094280.png)
![4-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094283.png)

